molecular formula C13H10ClNO2 B2709948 4-Chlorophenyl 2-aminobenzoate CAS No. 30924-37-9

4-Chlorophenyl 2-aminobenzoate

Cat. No. B2709948
CAS RN: 30924-37-9
M. Wt: 247.68
InChI Key: VIRDYRPKKYCAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 2-aminobenzoate is a chemical compound with the molecular formula C13H10ClNO2 . It is used in various chemical reactions and has been the subject of several research studies .


Synthesis Analysis

Amino derivatives of 4-chlorophenacyl benzoate are synthesized by reacting 4-chlorophenacyl bromide with ortho-, meta- and para-amino substituted benzoic acids separately using a slight excess of potassium carbonate in N,N-dimethyformamide medium at room temperature . This reaction offers convenience, mild conditions, high purity, and good yield .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chlorophenyl 2-aminobenzoate are not detailed in the sources I found, it’s known that this compound can participate in various chemical reactions due to its functional groups .

Scientific Research Applications

Synthetic and Photo-Chemistry

4-Chlorophenyl 2-aminobenzoate and its derivatives play a vital role in synthetic and photo-chemistry . They are used as protecting groups for carboxylic acids in organic synthesis . These compounds are photosensitive blocking groups that can be cleaved under mild conditions .

Organic Acid Identification

These compounds are used for the identification of organic acids . The ease of cleaving these photosensitive blocking groups under completely neutral and mild conditions makes them ideal for this application .

Synthetic Chemistry

Derivatives of 4-chlorophenyl 2-aminobenzoate have found vital applications in synthetic chemistry . They are used in the synthesis of imidazoles and oxazoles, as well as benzoxazepine .

Pharmaceutical Research and Development

Para-aminobenzoic acid (PABA), a derivative of 4-chlorophenyl 2-aminobenzoate, is a commonly used building block in pharmaceuticals . Its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups make it ideal for the development of a wide range of novel molecules with potential medical applications .

Therapeutic Applications

PABA compounds, including 4-chlorophenyl 2-aminobenzoate, have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests their potential as therapeutic agents in future clinical trials .

Molecular Targets

PABA-based therapeutic chemicals, including 4-chlorophenyl 2-aminobenzoate, are used as molecular targets in biological processes . They are included in a massive chemical database of molecules having drug-like effects .

Future Directions

Research into compounds like 4-Chlorophenyl 2-aminobenzoate continues to be an active area of study. Future directions could include further investigation into the compound’s properties, potential uses, and mechanisms of action .

properties

IUPAC Name

(4-chlorophenyl) 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRDYRPKKYCAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 2-aminobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.